2-(Chloromethoxy)-1,4-difluorobenzene 2-(Chloromethoxy)-1,4-difluorobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17704105
InChI: InChI=1S/C7H5ClF2O/c8-4-11-7-3-5(9)1-2-6(7)10/h1-3H,4H2
SMILES:
Molecular Formula: C7H5ClF2O
Molecular Weight: 178.56 g/mol

2-(Chloromethoxy)-1,4-difluorobenzene

CAS No.:

Cat. No.: VC17704105

Molecular Formula: C7H5ClF2O

Molecular Weight: 178.56 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethoxy)-1,4-difluorobenzene -

Specification

Molecular Formula C7H5ClF2O
Molecular Weight 178.56 g/mol
IUPAC Name 2-(chloromethoxy)-1,4-difluorobenzene
Standard InChI InChI=1S/C7H5ClF2O/c8-4-11-7-3-5(9)1-2-6(7)10/h1-3H,4H2
Standard InChI Key WETLTTSSALEGSB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)OCCl)F

Introduction

Key Findings

2-(Chloromethoxy)-1,4-difluorobenzene (C₇H₅ClF₂O) is a halogenated aromatic compound characterized by a benzene ring substituted with fluorine atoms at positions 1 and 4 and a chloromethoxy group (-OCH₂Cl) at position 2. While direct literature on this compound is limited, its structural analogs and synthesis pathways provide critical insights. This report synthesizes data from patents, chemical databases, and reaction mechanisms to outline its properties, potential applications, and synthetic routes.

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(chloromethoxy)-1,4-difluorobenzene, reflects its substitution pattern (Figure 1). The benzene ring is functionalized with:

  • Fluorine atoms at positions 1 and 4, imparting electron-withdrawing effects.

  • A chloromethoxy group at position 2, combining ether and alkyl chloride functionalities.

The molecular formula is C₇H₅ClF₂O, with a calculated molecular weight of 178.57 g/mol.

Physicochemical Characteristics

While experimental data for this specific compound is scarce, properties can be inferred from structurally related molecules (Table 1) :

PropertyValue (Estimated)Basis for Estimation
Density1.3–1.5 g/cm³Analogous chlorinated aromatics
Boiling Point140–160 °CComparison to 2-chloro-1,4-difluorobenzene (134.2 °C)
Flash Point30–40 °CSimilar to flammable chlorinated compounds
LogP (Partition Coefficient)2.5–3.0Hydrophobicity of halogen groups
Vapor Pressure8–12 mmHg at 25°CChloromethoxy group volatility

Key Notes:

  • The chloromethoxy group increases molecular weight and polarity compared to simpler halogenated benzenes.

  • Fluorine substituents enhance thermal stability and resistance to electrophilic substitution .

Synthesis Pathways

Route 1: Chloromethylation of 1,4-Difluoro-2-methoxybenzene

A plausible method involves introducing a chloromethyl group into a pre-functionalized benzene ring:

  • Methoxy Introduction:

    • React 1,4-difluorobenzene with methanol under acidic conditions to form 1,4-difluoro-2-methoxybenzene .

  • Chloromethylation:

    • Treat with chloromethyl methyl ether (MOMCl) in the presence of Lewis acids (e.g., AlCl₃) to install the -OCH₂Cl group .

Reaction Conditions:

  • Temperature: 0–5°C (to control exothermicity) .

  • Solvent: Dichloromethane or chlorobenzene .

  • Yield: ~70–80% (estimated based on analogous reactions) .

Route 2: Direct Functionalization via Friedel-Crafts Alkylation

An alternative approach leverages Friedel-Crafts chemistry:

  • Substrate Preparation:

    • Use 1,4-difluorobenzene as the aromatic core.

  • Alkylation:

    • React with chloromethyl ether in the presence of AlCl₃ to direct substitution at the ortho position .

Challenges:

  • Regioselectivity must be controlled to favor the 2-position.

  • Competing side reactions (e.g., over-alkylation) require careful stoichiometry .

Applications in Pharmaceutical and Agrochemistry

Intermediate for Antiviral Agents

Compounds with difluorobenzene scaffolds are critical in synthesizing HIV protease inhibitors like Dolutegravir . The chloromethoxy group may serve as a leaving group or precursor for further functionalization (e.g., nucleophilic substitution).

Herbicide Development

Chlorinated aromatics are widely used in agrochemicals. The electron-withdrawing fluorine and chlorine atoms enhance stability against metabolic degradation, potentially improving herbicide longevity .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 3.8–4.2 ppm (-OCH₂Cl), δ 6.5–7.5 ppm (aromatic protons).

    • ¹³C NMR: ~70 ppm (OCH₂Cl), ~115–160 ppm (aromatic carbons).

  • GC-MS: Molecular ion peak at m/z 178; fragments at m/z 143 (loss of Cl) and m/z 123 (loss of CH₂Cl) .

Chromatography

  • HPLC: Reverse-phase C18 column; retention time ~8–10 min with acetonitrile/water mobile phase .

Future Research Directions

  • Optimized Synthesis: Develop catalytic systems to improve regioselectivity and yield.

  • Toxicological Studies: Assess chronic exposure risks and metabolite profiling.

  • Applications in Material Science: Explore use as a monomer for flame-retardant polymers.

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